Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
Description
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorobenzyl group at position 5 and a carboxylate potassium salt at position 2.
Properties
IUPAC Name |
potassium;5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-3-1-2-6(4-7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLMCKOYQSRWTL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is typically constructed via cyclodehydration of diacylhydrazines or hydrazone intermediates. For potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, synthetic routes prioritize introducing the 3-chlorobenzyl moiety at position 5 and the carboxylate group at position 2. Key methodologies include:
Cyclodehydration of Diacylhydrazines
Diacylhydrazines, prepared by sequential acylation of hydrazine, undergo cyclization with dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid. For example, ethyl oxalyl hydrazide (synthesized from ethyl oxalate and hydrazine hydrate) can be acylated with 3-chlorobenzoyl chloride to form a diacylhydrazine intermediate. Subsequent cyclization with POCl₃ yields the ethyl ester precursor, which is saponified to the potassium salt.
Reaction Scheme
$$
\text{Ethyl oxalate} + \text{Hydrazine hydrate} \rightarrow \text{Ethyl oxalyl hydrazide} \
\text{Ethyl oxalyl hydrazide} + \text{3-Chlorobenzoyl chloride} \rightarrow \text{Diacylhydrazine} \
\text{Diacylhydrazine} + \text{POCl}_3 \rightarrow \text{Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate} \
\text{Ester hydrolysis} + \text{KOH} \rightarrow \text{Potassium salt}
$$
Hydrazone Cyclization
Hydrazones derived from aryl aldehydes and acylhydrazines offer an alternative pathway. Ethyl oxalyl hydrazide reacts with 3-chlorobenzaldehyde under acidic conditions to form a hydrazone, which is cyclized using bromine or iodine to yield the oxadiazole core.
Optimization Insights
Detailed Synthetic Protocols
Route 1: POCl₃-Mediated Cyclodehydration
Step 1: Synthesis of Ethyl Oxalyl Hydrazide
Ethyl oxalate (2.00 mol) reacts with hydrazine hydrate (2.10 mol) in ethanol at 0–5°C for 4 hours, yielding ethyl oxalyl hydrazide as a white solid (85% yield).
Step 2: Acylation with 3-Chlorobenzoyl Chloride
Ethyl oxalyl hydrazide (1.00 mol) is treated with 3-chlorobenzoyl chloride (1.05 mol) in dry toluene under nitrogen. The mixture is stirred at 25°C for 12 hours, followed by aqueous workup to isolate the diacylhydrazine.
Step 3: Cyclization with POCl₃
The diacylhydrazine (0.50 mol) is suspended in toluene, and POCl₃ (0.55 mol) is added dropwise at 0°C. The reaction is heated to 100°C for 4 hours, cooled, and quenched with ice water. The crude ester is purified via recrystallization (ethanol/water), yielding ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate (72% yield).
Step 4: Saponification to Potassium Salt
The ester (0.30 mol) is refluxed with aqueous KOH (2.0 M) for 3 hours. After acidification with HCl, the free acid precipitates and is neutralized with K₂CO₃ to afford the potassium salt (89% yield).
Table 1 : Reaction Parameters for POCl₃-Mediated Route
| Parameter | Condition |
|---|---|
| Cyclizing agent | POCl₃ (0.55 mol) |
| Temperature | 100°C |
| Reaction time | 4 hours |
| Yield (ester) | 72% |
| Purification | Recrystallization (ethanol/water) |
Route 2: Bromine-Promoted Hydrazone Cyclization
Step 1: Hydrazone Formation
Ethyl oxalyl hydrazide (1.00 mol) and 3-chlorobenzaldehyde (1.05 mol) are refluxed in acetic acid (50 mL) for 6 hours. The hydrazone intermediate precipitates upon cooling (78% yield).
Step 2: Oxidative Cyclization
The hydrazone (0.40 mol) is treated with bromine (0.45 mol) in acetic acid containing sodium acetate (0.50 mol). The mixture is stirred at 70°C for 3 hours, poured into ice water, and extracted with ethyl acetate. The ester is isolated via column chromatography (60% yield).
Step 3: Saponification
Identical to Route 1, yielding the potassium salt (85% yield).
Table 2 : Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (POCl₃) | Route 2 (Bromine) |
|---|---|---|
| Cyclizing agent | POCl₃ | Bromine |
| Temperature | 100°C | 70°C |
| Reaction time | 4 hours | 3 hours |
| Ester yield | 72% | 60% |
| Scalability | Industrial | Lab-scale |
| Safety concerns | Corrosive reagents | Toxic bromine vapors |
Industrial-Scale Considerations
Structural Characterization and Quality Control
Spectroscopic Analysis
Emerging Methodologies
Visible-Light-Promoted Synthesis
Photocatalyst-free cyclization under blue LED light (450 nm) achieves 65% yield in 2 hours, minimizing reagent use.
Microwave-Assisted Cyclodehydration
Microwave irradiation (150°C, 20 minutes) accelerates POCl₃-mediated cyclization, boosting yield to 78%.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is being studied for its potential as a pharmacophore in drug design. Its applications include:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that certain derivatives showed comparable activity to established antibiotics against various bacterial strains .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .
Materials Science
The unique structural properties of this compound make it suitable for applications in materials science:
- Polymer Development : The compound can be used in the synthesis of advanced polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation .
- Coatings : Due to its chemical stability and protective qualities, it is being explored as a component in protective coatings for various industrial applications .
Biological Research
In biological studies, this compound is investigated for its interactions with biological macromolecules:
- Protein Interaction Studies : The compound's ability to form hydrogen bonds and other non-covalent interactions with proteins can provide insights into its mechanism of action. This is crucial for understanding how it may modulate enzymatic activities .
Data Tables
Case Studies
-
Antibacterial Activity Study :
A series of synthesized oxadiazole derivatives were tested against common bacterial pathogens. This compound exhibited notable efficacy similar to first-line antibiotics. -
Cytotoxicity Assessment :
In vitro assays using glioblastoma cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through DNA damage mechanisms. -
Polymer Application Experiment :
The integration of this compound into a polymer matrix resulted in enhanced durability and thermal resistance compared to control samples.
Mechanism of Action
The mechanism of action of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. Additionally, the benzyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations in 1,3,4-Oxadiazole Derivatives
The biological and chemical behavior of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Key analogs include:
Key Observations :
- The 3-chlorobenzyl group enhances bioactivity due to its electron-withdrawing nature, which stabilizes the oxadiazole ring and improves target binding .
- Potassium salts (e.g., target compound) exhibit higher water solubility compared to ethyl esters (e.g., Ethyl 5-(3-chlorobenzyl)- analog), making them more suitable for formulation in aqueous systems .
- Thioether derivatives (e.g., compound 5e) show superior fungicidal activity compared to carboxylates, likely due to enhanced membrane permeability .
Molecular Docking and Mechanism
Molecular docking studies of compound 5g (4-bromobenzyl thioether) with succinate dehydrogenase (SDH, PDB: 2FBW) revealed that the carbonyl group is critical for binding, mimicking the natural substrate malate . The 3-chlorobenzyl group in the target compound may adopt a similar binding mode but with reduced steric hindrance compared to bulkier substituents like trifluoromethyl pyrazole.
Biological Activity
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHClNOK
Molecular Weight : 256.7 g/mol
CAS Number : 2225145-02-6
The compound features a 1,3,4-oxadiazole core, which is known for its diverse biological properties. The presence of the chlorobenzyl group enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC values in the low micromolar range .
- This compound may exhibit similar effects due to its structural analogies with other potent oxadiazole derivatives.
- Mechanism of Action :
-
Antimicrobial Activity :
- The oxadiazole scaffold has been associated with antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi . The specific activity of this compound against microbial pathogens remains to be fully elucidated but warrants investigation.
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Detailed Research Findings
In a study focusing on the synthesis and biological evaluation of oxadiazole derivatives, it was found that many compounds exhibited significant cytotoxicity against leukemia and breast cancer cell lines. The study emphasized that structural modifications could enhance potency and selectivity towards cancer cells .
Moreover, another review outlined the broad spectrum of biological activities associated with oxadiazoles, indicating their potential as leads for drug development targeting various diseases such as cancer and infections .
Q & A
Q. What are the recommended synthetic routes for Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazides with carbonyl derivatives or via nucleophilic substitution of pre-formed oxadiazole intermediates. For example:
- Step 1 : React 3-chlorobenzyl chloride with a carboxylate precursor (e.g., ethyl oxadiazole-2-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the 3-chlorobenzyl moiety.
- Step 2 : Purify intermediates via recrystallization or column chromatography, with solvent selection (e.g., ethanol/ether mixtures) critical for yield optimization.
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of benzyl chloride to carboxylate) and temperature to minimize side products.
Q. How can structural confirmation and purity of the compound be validated?
- Analytical Techniques :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in 1,3,4-oxadiazole derivatives?
- Methodology for SAR Studies :
- Derivative Synthesis : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents.
- Bioactivity Assays : Test derivatives against target enzymes (e.g., histone deacetylase for anticancer activity or bacterial pathogens like Xanthomonas oryzae).
- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ or MIC data. For example, chloro substituents enhance antibacterial activity by 2–3-fold compared to methyl groups.
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Root Causes : Variability in assay conditions (e.g., pH, solvent) or cell line specificity.
- Mitigation :
Q. How can computational modeling guide the design of oxadiazole-based inhibitors?
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Key Issues : Solvent volume ratios, exothermic reactions, and purification bottlenecks.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
